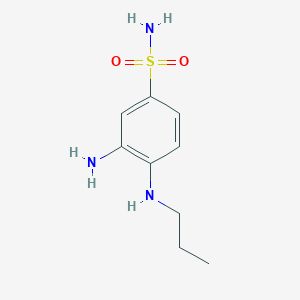

3-Amino-4-(propylamino)benzenesulfonamide

Description

Contextualization within the Benzenesulfonamide (B165840) Class of Chemical Compounds

Benzenesulfonamides are a class of organic compounds characterized by a sulfonamide group directly attached to a benzene (B151609) ring. ontosight.ai This structural motif is the foundation for a vast array of molecules with diverse applications, most notably in pharmaceuticals. The sulfonamide group (-SO₂NH₂) can act as a zinc-binding group, enabling these compounds to interact with and inhibit metalloenzymes, a key mechanism for many of their therapeutic effects.

The benzene ring can be substituted with various functional groups, which significantly alters the molecule's chemical properties, such as solubility, lipophilicity, and its ability to interact with biological targets. ontosight.ai These modifications are crucial in drug design for tuning the compound's efficacy, selectivity, and pharmacokinetic profile. Derivatives of benzenesulfonamide have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aiontosight.ai

Table 1: General Properties of the Benzenesulfonamide Class

| Property | Description |

|---|---|

| Core Structure | A sulfonamide group (-SO₂NH₂) S-linked to a benzene ring. |

| Chemical Nature | Generally weakly acidic compounds. |

| Key Biological Interaction | The sulfonamide moiety can act as a zinc-binding group, targeting various metalloenzymes. |

| Versatility | The benzene ring can be readily functionalized to modify biological activity and physicochemical properties. |

Historical Trajectory of Sulfonamide Research in Medicinal Chemistry

The field of medicinal chemistry was revolutionized by the discovery of sulfonamides. This journey began in the 1930s in the laboratories of Bayer AG, where scientists were investigating coal-tar dyes for potential therapeutic properties. In 1935, a pivotal discovery was made with a red dye named Prontosil, which was found to be effective against streptococcal infections in vivo.

Subsequent research revealed that Prontosil was a prodrug, meaning it was metabolized in the body into the active antibacterial agent, sulfanilamide. This discovery, spearheaded by Gerhard Domagk, marked the dawn of the sulfa drug era, providing the first broadly effective systemic antibacterial agents. This breakthrough was a major milestone before the widespread availability of penicillin in the 1940s and laid the foundation for modern chemotherapy—the use of chemical agents to treat infectious diseases.

Table 2: Key Milestones in the History of Sulfonamide Drugs

| Year | Milestone | Significance |

|---|---|---|

| 1932 | Experiments with Prontosil begin at Bayer AG. | Initiated the research that would lead to the first systemic antibacterial drugs. |

| 1935 | The antibacterial effects of Prontosil are published. | Marked the first discovery of a medicine that could effectively treat a range of bacterial infections inside the body. |

| 1936 | Prontosil is identified as a prodrug for sulfanilamide. | Uncovered the active molecule, sulfanilamide, triggering the development of numerous "sulfa drug" derivatives. |

| 1940s | Widespread use of sulfa drugs. | Became essential medicines, particularly during World War II, until the mass production of penicillin. |

Occurrence and Biotransformation of Related Propylamino-Substituted Benzenesulfonamides

Sulfonamides are used as antimicrobial agents in both human and veterinary medicine. nih.gov Due to incomplete absorption and metabolism, a significant portion can be excreted and enter the environment through wastewater or the application of manure to agricultural lands. nih.gov Once in the environment, their fate is governed by processes such as sorption to soil particles and degradation. The persistence of sulfonamides in soil can be influenced by factors like soil type and the presence of microbial communities, which play a key role in their degradation. nih.govusgs.gov

Benzenesulfonamide structures can be formed in the environment through the degradation of more complex parent compounds. A notable example is the pesticide Asulam, which is known to degrade into benzenesulfonamide. nih.gov This indicates that the core benzenesulfonamide scaffold can exist as an environmental transformation product.

Significance of 3-Amino-4-(propylamino)benzenesulfonamide in Current Research Paradigms

While direct studies on this compound are scarce, its structure is highly relevant to current research paradigms focused on developing novel therapeutic agents. The benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, frequently used as a starting point for designing enzyme inhibitors.

A significant area of research involves benzenesulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in various diseases. nih.gov The primary sulfonamide group is crucial for binding to the zinc ion in the enzyme's active site. The substituents on the benzene ring, such as the 3-amino and 4-propylamino groups of the titular compound, are critical for establishing further interactions within the active site, which in turn determine the inhibitor's potency and selectivity for different CA isoforms. nih.gov

The presence of both hydrophilic (amino) and lipophilic (propyl, benzene ring) regions in this compound could influence its pharmacokinetic properties. nih.gov The amino groups also provide reactive sites for further chemical modification, making the compound a potentially valuable scaffold for structure-activity relationship (SAR) studies aimed at designing more effective and selective drugs. nih.gov Research on structurally similar compounds, such as 3-amino-4-hydroxybenzenesulfonamide (B74053) and other amino-substituted benzenesulfonamides, has focused on developing novel CA inhibitors for potential use in cancer therapy. nih.govmdpi.com

Table 3: Research Context of Structurally Related Benzenesulfonamides

| Compound/Class | Research Application/Significance |

|---|---|

| 3-Amino-4-hydroxybenzenesulfonamide | Used as a scaffold for synthesizing novel carbonic anhydrase inhibitors and antagonists for somatostatin (B550006) receptors. nih.gov |

| Amino-substituted benzenesulfonamides | Investigated for a range of activities, including anticancer, antimicrobial, and cardiovascular effects. cerradopub.com.br |

| Propylamino-substituted benzenesulfonamides | Explored for potential therapeutic applications due to modified chemical and biological properties. ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(propylamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-2-5-12-9-4-3-7(6-8(9)10)15(11,13)14/h3-4,6,12H,2,5,10H2,1H3,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCROWLUNBPKGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Amino 4 Propylamino Benzenesulfonamide and Its Analogs

Strategies for the Synthesis of 3-Amino-4-(propylamino)benzenesulfonamide

The synthesis of this compound can be approached through multi-step synthetic routes that build the molecule by sequentially introducing the required functional groups onto a benzene (B151609) ring.

A common strategy for synthesizing substituted aminobenzenesulfonamides involves a sequence of nitration, chlorosulfonation, amination, and reduction steps. An analogous synthesis for a related compound, 3-amino-4-chloro-N-substituted benzenesulfonamide (B165840), provides a blueprint for a potential synthetic pathway.

A plausible route could begin with 4-chloro-3-nitrobenzenesulfonyl chloride. This precursor can be reacted with ammonia (B1221849) to form 4-chloro-3-nitrobenzenesulfonamide. Subsequently, the chloro group at the 4-position can undergo nucleophilic substitution with propylamine. This reaction typically involves heating the reactants, which displaces the chlorine and introduces the propylamino moiety.

The final key step is the reduction of the nitro group at the 3-position to an amino group. This transformation is often achieved using reducing agents such as zinc powder in an alkaline solution (e.g., sodium hydroxide) with heating, or through catalytic hydrogenation. This sequence yields the target compound, this compound.

A general overview of the reaction steps is as follows:

Sulfonamide Formation : Reaction of a substituted benzenesulfonyl chloride with ammonia.

Nucleophilic Aromatic Substitution : Introduction of the propylamino group by reacting the intermediate with propylamine.

Nitro Group Reduction : Conversion of the nitro group to a primary amine to yield the final product.

Optimizing the synthesis of benzenesulfonamide derivatives is crucial for improving efficiency and ensuring the quality of the final product. Key parameters for optimization include reaction temperature, reaction time, choice of solvent, and purification methods. For instance, in the synthesis of related furazan-based compounds, optimization of temperature and retention times in a continuous-flow setup led to a high yield of 95%. rsc.org

For the proposed synthesis of this compound, each step can be fine-tuned.

During the nucleophilic substitution step, the temperature and reaction time must be carefully controlled to maximize the displacement of the chloro group while minimizing side reactions.

In the reduction of the nitro group, the choice of reducing agent and reaction conditions (e.g., temperature between 70–80 °C for 2–3 hours) can significantly impact the yield and purity.

Purification is another critical aspect. Techniques such as recrystallization or column chromatography are often employed to isolate the desired product from unreacted starting materials and by-products. In the synthesis of triazinyl-substituted benzenesulfonamide conjugates, semi-preparative RP-C18 liquid chromatography was effectively used to obtain products with high purity (>97%). nih.govmdpi.com Monitoring reaction progress using methods like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and ensure complete conversion.

Design and Synthesis of Novel this compound Derivatives and Hybrid Molecules

The core structure of this compound serves as a versatile scaffold for creating novel derivatives. Modifications can be made to the propylamino group, the benzenesulfonamide ring, or by combining the entire molecule with other pharmacologically active moieties. mdpi.comnih.gov

The propylamino tail offers a site for significant structural variation to modulate the molecule's physicochemical properties. The "tail" strategy in drug design involves attaching different moieties to a free amino group to achieve desired properties. nih.gov This can be accomplished by replacing the n-propyl group with a variety of other substituents.

Examples from related benzenesulfonamide syntheses demonstrate the feasibility of this approach:

Alternative Alkyl and Cycloalkyl Groups : Bulky hydrophobic groups, such as cyclooctyl or cyclododecyl, have been introduced at similar positions on the benzenesulfonamide ring. acs.org

Functionalized Tails : A second hydrophilic tail, such as an ethanolamine (B43304) group, has been appended to enhance specific biological activities. nih.gov

Aromatic and Heterocyclic Groups : The synthesis of related compounds has involved coupling with various substituted anilines, indicating that aryl groups can also be incorporated.

These modifications are typically achieved by using a different primary or secondary amine in the nucleophilic aromatic substitution step of the synthesis.

Altering the substitution pattern on the aromatic ring is a common strategy to fine-tune the electronic and steric properties of the molecule. Introducing substituents can significantly influence the compound's interaction with biological targets. acs.org

Key substitution strategies include:

Halogenation : The introduction of fluorine or chlorine atoms onto the benzenesulfonamide ring has been explored. Fluorination, in particular, can lower the pKa of the sulfonamide group, potentially strengthening its binding interactions. acs.org For example, 3-amino-4-chloro-N-substituted benzenesulfonamides have been synthesized as analogs.

Hydroxylation : The parent compound 3-amino-4-hydroxybenzenesulfonamide (B74053) is a well-studied precursor for synthesizing a wide array of derivatives, including Schiff bases and aminoketones. mdpi.comresearchgate.net This indicates that replacing the propylamino group with a hydroxyl group creates another avenue for derivatization.

Other Functional Groups : The core scaffold allows for the introduction of various other groups to study structure-activity relationships and improve pharmacokinetic profiles. mdpi.comnih.gov

Hybridization involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. researchgate.net Triazoles are five-membered heterocyclic rings containing three nitrogen atoms and are known for a wide spectrum of biological activities. researchgate.net

Several synthetic strategies have been developed to create benzenesulfonamide-triazole hybrids:

Cyclization of Intermediates : One method involves reacting a benzenesulfonamide derivative containing a hydrazide group with reagents like phenyl isocyanate to form a semicarbazide, which is then cyclized in a basic solution to yield a triazole ring. nih.gov

Click Chemistry : Modern synthetic methods, such as copper-catalyzed "click chemistry," provide an efficient way to synthesize 1,2,3-triazole derivatives under mild conditions, offering a powerful tool for creating hybrid molecules. researchgate.net

Coupling with Amino Acid Moieties : Triazole rings have been used as linkers to couple benzenesulfonamides with amino acids, creating complex hybrid molecules with diverse functionalities. mdpi.com

These hybridization approaches significantly expand the chemical diversity of derivatives that can be generated from the this compound scaffold.

Table of Chemical Compounds

| Chemical Name |

| This compound |

| 4-Chloro-3-nitrobenzenesulfonyl chloride |

| 4-Chloro-3-nitrobenzenesulfonamide |

| 3-Amino-4-chloro-N-substituted benzenesulfonamide |

| 3-Amino-4-hydroxybenzenesulfonamide |

| Acetanilide |

| Chlorosulfonic acid |

| p-Aminobenzenesulfonamide (Sulfanilamide) |

| 3-(Cyclooctylamino)-2,5,6-trifluoro-4-[(2-hydroxyethyl)sulfonyl]benzenesulfonamide |

| Phenyl isocyanate |

| Triazole |

| 1,2,3-Triazole |

Carbonic Anhydrase Inhibition by Benzenesulfonamide Compounds

Benzenesulfonamides are a well-established class of inhibitors targeting carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial for physiological processes such as pH homeostasis and CO2 transport. nih.govtandfonline.com The primary mechanism of action involves the sulfonamide moiety (—SO₂NH₂) coordinating to the Zn²⁺ ion within the enzyme's active site, effectively blocking its catalytic activity. nih.gov

In vitro studies have extensively profiled benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II, along with the transmembrane, tumor-associated isoforms hCA IX and hCA XII, are common targets of investigation due to their roles in various pathologies, including glaucoma and cancer. tandfonline.comacs.orgmdpi.comnih.govmdpi.com

Research has shown that structural modifications to the benzenesulfonamide scaffold can lead to potent and, in some cases, selective inhibition of these isoforms. For instance, a series of novel benzenesulfonamides incorporating bis-ureido moieties demonstrated effective inhibition against hCA IX and hCA XII, with inhibition constants (Kᵢ) in the low nanomolar range. tandfonline.comnih.gov Similarly, derivatives with hydrazono, hydroxyimine, and phthalimide-capped tails have been synthesized and shown to be potent inhibitors, particularly against the cancer-related hCA IX and XII isoforms. acs.orgmdpi.comtandfonline.com Some compounds exhibit subnanomolar inhibitory activity and display selectivity for specific isoforms, which is a critical aspect of designing targeted therapeutics. nih.govacs.org For example, certain benzenesulfonamide derivatives incorporating ureidoethylaminobenzyl tails showed selective inhibition of hCA II and hCA XII over hCA I and hCA IX. nih.gov

Table 1: Inhibition Constants (Kᵢ) of Representative Benzenesulfonamide Derivatives Against Human CA Isoforms

| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Bis-ureido Derivatives | - | - | 6.73 - 835 | 5.02 - 429 |

| Hydrazonobenzenesulfonamides | - | 1.75 - 6.65 | 8.05 - 68.7 | - |

| Hydroxyimine-Tethered | 3.0 | 4.4 | 43 | 5.5 |

| Triazole-O-Glycoside Tailed | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |

Note: Data represents ranges or specific values from various studies on different derivatives and is not specific to this compound.

The discovery of carbonic anhydrases in pathogenic bacteria has opened new avenues for developing antibacterials with novel mechanisms of action. nih.govnih.gov Benzenesulfonamide derivatives have been investigated as inhibitors of α-, β-, and γ-class CAs from various bacterial pathogens, including Helicobacter pylori, Vibrio cholerae, Burkholderia pseudomallei, and Acinetobacter baumannii. nih.govnih.govmdpi.com

These sulfonamides have been found to be effective inhibitors of bacterial CAs, often with potencies in the low micromolar to submicromolar range. nih.govnih.gov The structural differences between human and bacterial CAs offer the possibility of designing selective inhibitors that could minimize effects on the host. mdpi.com For example, studies on a β-CA from the multidrug-resistant bacterium A. baumannii (βAbauCA) showed moderate inhibition by a library of benzenesulfonamides, with Kᵢ values ranging from 76.9 nM to 874.8 nM. mdpi.com While these compounds were generally more potent against human isoforms, the findings highlight that bacterial enzymes are viable targets for this class of inhibitors. mdpi.com

Table 2: Inhibition Constants (Kᵢ) of Benzenesulfonamide Derivatives Against Bacterial CAs

| Bacterial Species | CA Isoform | Inhibition Constant (Kᵢ) |

|---|---|---|

| Vibrio cholerae | VchαCA | 4.7 nM |

| Acinetobacter baumannii | βAbauCA | 76.9 nM - 874.8 nM |

| Helicobacter pylori | hpCAα | Low micromolar / Submicromolar |

Note: Data is from studies on various benzenesulfonamide derivatives.

Enzymatic kinetic studies are crucial for understanding the mechanism of inhibition. For benzenesulfonamides, the primary method used is the stopped-flow CO₂ hydrase assay, which measures the enzyme's ability to catalyze the hydration of carbon dioxide. tandfonline.comacs.org These studies confirm that benzenesulfonamides act as potent inhibitors.

The inhibitory mechanism is further elucidated by structural biology techniques, particularly X-ray crystallography. nih.gov These studies reveal the precise binding mode of the inhibitors within the enzyme's active site. The deprotonated sulfonamide nitrogen atom directly coordinates with the catalytic Zn²⁺ ion, which is also held by three conserved histidine residues. nih.gov Additionally, the oxygen atoms of the sulfonamide group often form hydrogen bonds with active site residues, such as the backbone amide of Thr199, further stabilizing the enzyme-inhibitor complex. nih.gov The remainder of the inhibitor molecule, often referred to as the "tail," can form various interactions with the hydrophobic and hydrophilic regions of the active site, influencing both the potency and isoform selectivity of the compound. nih.govnih.gov

Antimicrobial Research of Benzenesulfonamide Compounds

Beyond their activity as carbonic anhydrase inhibitors, benzenesulfonamide derivatives have been investigated for their direct antimicrobial properties. This research is driven by the urgent need for new therapeutic agents to combat the rise of drug-resistant pathogens.

A wide range of benzenesulfonamide derivatives have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The mechanism of action can vary and is not always linked to carbonic anhydrase inhibition. The classic antibacterial mechanism for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis. nih.gov

However, other mechanisms have been identified. For example, modifying the C-7 position of ciprofloxacin with a benzenesulfonamide group was shown to switch the primary target in Streptococcus pneumoniae from topoisomerase IV to gyrase, enhancing its potency. nih.gov Other studies have shown that benzenesulfonamide derivatives can disrupt bacterial cell membranes or interfere with biofilm formation, a key factor in chronic infections. nih.govrsc.org The antibacterial efficacy is often structure-dependent, with factors like lipophilicity and the presence of specific functional groups influencing activity. nih.govmdpi.com

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Benzenesulfonamide Derivatives Against Bacteria

| Compound Type | Bacterium | MIC (µg/mL) |

|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamide derivative | S. aureus | 3.9 |

| N-(thiazol-2-yl)benzenesulfonamide derivative | A. xylosoxidans | 3.9 |

| C-7 benzenesulfonamide ciprofloxacin derivative | S. pneumoniae | 0.06 - 0.125 |

Benzenesulfonamide derivatives have also been evaluated for their potential as antifungal agents. In vitro screening has shown that certain compounds possess significant activity against clinically relevant fungi, including Candida albicans and Aspergillus species. nih.govijprs.comnih.gov

The mechanisms underlying their antifungal effects are diverse. Some matrine-benzenesulfonamide derivatives were found to inhibit biofilm formation and disrupt established biofilms of C. albicans. nih.gov Molecular docking studies suggest that these compounds may interact with fungal proteins through hydrogen bonding and hydrophobic interactions. nih.gov The amine group in some derivatives appears to be important for their antifungal action, potentially by aiding solubility and absorption. nih.gov The structural features of the benzenesulfonamide scaffold can be modified to enhance antifungal potency, positioning these compounds as promising leads for the development of new antifungal therapies. nih.gov

Table 4: Antifungal Activity of Representative Benzenesulfonamide Derivatives

| Compound Type | Fungal Species | Activity Metric | Value |

|---|---|---|---|

| Matrine-hydroxamic acid derivative | Candida albicans | MIC | 0.062 mg/mL |

| Benzoxazole derivative | Candida albicans | MIC | 125 µg/mL |

Note: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration). Data is from studies on various benzenesulfonamide derivatives.

Inhibition of Dihydropteroate Synthetase Pathways

The antibacterial activity of sulfonamides, a class of compounds to which this compound belongs, is primarily attributed to their ability to interfere with the folic acid synthesis pathway in bacteria. A crucial enzyme in this pathway is dihydropteroate synthetase (DHPS). Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA). This competitive inhibition disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids in bacteria.

The inhibitory action of various sulfonamides on DHPS has been demonstrated in studies using partially purified enzymes from Escherichia coli. For instance, sulfadiazine has been shown to be a competitive inhibitor of dihydropteroate synthetase with a KI value of 2.5 × 10−6 M. nih.gov Similarly, 4,4′-diaminodiphenylsulfone was also found to be an effective inhibitor of this enzyme. nih.gov The structural similarity between sulfonamides and pABA allows them to bind to the active site of DHPS, thereby blocking the normal enzymatic reaction. Molecular docking studies have further elucidated the binding characteristics of sulfonamide derivatives within the pterin-binding pocket of bacterial DHPS, providing a molecular basis for their antibacterial activity.

It is this mechanism that underlies the bacteriostatic properties of many sulfonamide drugs. By inhibiting folate synthesis, these compounds effectively halt bacterial growth and replication. The combination of a sulfonamide with a dihydrofolate reductase (DHFR) inhibitor, such as trimethoprim, can lead to a synergistic and bactericidal effect by blocking two sequential steps in the folate pathway.

Anticancer and Antiproliferative Investigations of Benzenesulfonamide Derivatives

A significant body of research has focused on the in vitro anticancer and antiproliferative activities of benzenesulfonamide derivatives against a variety of human cancer cell lines. These studies have demonstrated that structural modifications to the benzenesulfonamide scaffold can lead to potent cytotoxic effects.

For example, a series of 4-methoxy-N-(1-naphthalene) benzenesulfonamide derivatives were evaluated for their in vitro inhibitory activity against A549 (lung cancer), MDA-MB-231 (triple-negative breast cancer), and HCT-116 (colorectal cancer) cells. One compound, DL14, showed strong inhibitory activity with IC50 values of 1.35 µM, 2.85 µM, and 3.04 µM, respectively. nih.govresearchgate.net Another study on benzenesulfonamide derivatives identified compound BA-3b as a highly potent agent, with IC50 values ranging from 0.007 to 0.036 μM against seven different cancer cell lines, including three drug-resistant lines. nih.gov

Indole-based benzenesulfonamides have also been screened for their cytotoxic effects against human cancer cell lines such as MDA-MB-231, MCF-7 (breast cancer), SK-BR-3 (breast cancer), A549, and Panc1 (pancreatic cancer). mdpi.com Several of these compounds exhibited significant cytotoxicity, particularly against breast cancer cell lines. mdpi.com Specifically, compounds A1, A6, and A15 were identified as potent inhibitors of breast cancer cell viability. mdpi.com

Furthermore, benzenesulfonamide-bearing imidazole (B134444) derivatives have shown efficacy against the human triple-negative breast cancer MDA-MB-231 cell line and the malignant melanoma IGR39 cell line. nih.gov The most cytotoxic of these compounds had an EC50 of 20.5 ± 3.6 µM against MDA-MB-231 cells. nih.gov Research on other derivatives has highlighted compounds that display enhanced growth inhibition on both MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values of 3.58 µM and 4.58 µM for one particular derivative. rsc.org

The table below summarizes the in vitro anticancer activity of selected benzenesulfonamide derivatives.

| Compound/Derivative | Cancer Cell Line | IC50/EC50 Value | Reference |

| DL14 | A549 (Lung) | 1.35 µM | nih.govresearchgate.net |

| DL14 | MDA-MB-231 (Breast) | 2.85 µM | nih.govresearchgate.net |

| DL14 | HCT-116 (Colorectal) | 3.04 µM | nih.govresearchgate.net |

| BA-3b | Various (7 lines) | 0.007 - 0.036 µM | nih.gov |

| Imidazole Derivative | MDA-MB-231 (Breast) | 20.5 ± 3.6 µM | nih.gov |

| Thiazol-4-one Derivative | MDA-MB-231 (Breast) | 3.58 µM | rsc.org |

| Thiazol-4-one Derivative | MCF-7 (Breast) | 4.58 µM | rsc.org |

The anticancer effects of benzenesulfonamide derivatives are often linked to their interaction with specific molecular targets that are crucial for cancer cell growth and survival. Key targets that have been investigated include BRAF, PI3K, and tubulin.

BRAF: The BRAF gene is a proto-oncogene that, when mutated, can lead to uncontrolled cell growth. cancercenter.com BRAF mutations are prevalent in about half of all melanomas. cancercenter.commskcc.org Targeted therapies using BRAF inhibitors have been developed to treat metastatic melanoma in patients with these mutations. mskcc.org While direct inhibition of BRAF by this compound is not extensively documented, the broader class of sulfonamide-containing compounds has been explored for kinase inhibition, a mechanism relevant to BRAF's function.

PI3K: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target. nih.govdrugs.com A series of propynyl-substituted benzenesulfonamide derivatives have been synthesized and identified as potent dual inhibitors of PI3K and mTOR (mammalian target of rapamycin), another key component of this pathway. nih.gov One such compound, 7k (NSC781406), was found to be a highly potent dual inhibitor. nih.gov The inhibition of the PI3K/AKT/mTOR pathway by these compounds can lead to the suppression of tumor growth. nih.govdrugs.com

Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. Tubulin is a well-established target for anticancer drugs. Several benzenesulfonamide derivatives have been shown to inhibit tubulin polymerization. nih.govresearchgate.netnih.gov For instance, the compound DL14 was found to competitively bind to the colchicine binding site on tubulin, thereby inhibiting its polymerization with an IC50 value of 0.83 µM. nih.govresearchgate.net Another study demonstrated that the potent anticancer activity of the benzenesulfonamide derivative BA-3b was associated with its interaction with tubulin. nih.gov These findings indicate that the disruption of microtubule dynamics is a significant mechanism of action for the anticancer effects of certain benzenesulfonamide derivatives.

Other Investigated Biological Activities

Benzenesulfonamide derivatives have been investigated for their potential anti-inflammatory properties through various in vitro models. These studies suggest that these compounds can modulate key inflammatory pathways.

One of the primary mechanisms explored is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key mediators of inflammation. Several novel benzenesulfonamide derivatives have demonstrated the ability to inhibit both COX-1 and COX-2. mdpi.comdoaj.org For instance, a study on pyrazolylbenzenesulfonamide derivatives identified compounds 9a and 9b as having good selective inhibitory activity towards COX-2. nih.gov Another study on thiazolidinone derivatives of benzenesulfonamide also reported compounds with pronounced COX-2 percentage inhibition, with one derivative showing a 61.75% inhibition. nih.gov

In addition to COX inhibition, some benzenesulfonamide derivatives have been shown to suppress the production of pro-inflammatory cytokines. A study on novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine found that these compounds significantly reduced the levels of pro-inflammatory mediators such as TNF-α, IL-1α, IL-1β, and IL-6 in paw tissue. mdpi.comdoaj.org

The membrane-stabilizing activity of these compounds has also been evaluated using a heat-induced hemolysis model in rat red blood cells. Three synthesized derivatives were found to significantly inhibit heat-induced hemolysis, with inhibition rates of 94.6%, 93.9%, and 95.2%, which were comparable to the standard drug indomethacin (94.5%). mdpi.com

The table below provides a summary of the in vitro anti-inflammatory activities of certain benzenesulfonamide derivatives.

| Derivative Class | Mechanism of Action | Key Findings | Reference |

| Pyrazolylbenzenesulfonamides | Selective COX-2 Inhibition | Compounds 9a and 9b showed good selective inhibitory activity. | nih.gov |

| Thiazolidinone Derivatives | COX-2 Inhibition | One derivative exhibited 61.75% inhibition of COX-2. | nih.gov |

| 5′-Aminospirotriazolotriazine Derivatives | Suppression of Pro-inflammatory Cytokines | Significantly reduced levels of TNF-α, IL-1α, IL-1β, and IL-6. | mdpi.comdoaj.org |

| 5′-Aminospirotriazolotriazine Derivatives | Membrane Stabilization | Inhibited heat-induced hemolysis by up to 95.2%. | mdpi.com |

Several studies have investigated the in vitro antioxidant properties of benzenesulfonamide derivatives. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in various pathological conditions, including inflammation and cancer.

The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In one study, a series of benzenesulfonamide derivatives bearing a carboxamide moiety were synthesized, and all were found to possess good antioxidant activity. One particular compound, 4e, had an IC50 of 0.3586 mg/mL, which was comparable to that of vitamin C (IC50 0.2090 mg/mL).

Another study on novel benzene sulfonamide-piperazine hybrid compounds also demonstrated high antioxidant capacity. nih.gov Compound 4 from this series showed higher antioxidant activity than the reference standards in the FRAP (ferric reducing antioxidant power) and CUPRAC (cupric reducing antioxidant capacity) assays, with IC50 values of 0.08 mM and 0.21 mM, respectively. nih.gov

Furthermore, novel sulfonamide derivatives of gallic acid, namely 3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS), exhibited a concentration-dependent increase in DPPH radical scavenging activity, exceeding 90% at 1000 µM. mdpi.com These derivatives were also shown to lower ROS levels in human intestinal epithelial cells, indicating their potential to protect against oxidative stress. mdpi.com

The table below summarizes the antioxidant activity of selected benzenesulfonamide derivatives.

| Derivative/Compound | Antioxidant Assay | IC50/Activity | Reference |

| Compound 4e (Carboxamide derivative) | DPPH | 0.3586 mg/mL | |

| Compound 4 (Piperazine hybrid) | FRAP | 0.08 mM | nih.gov |

| Compound 4 (Piperazine hybrid) | CUPRAC | 0.21 mM | nih.gov |

| 3,4,5-THBS (Gallic acid derivative) | DPPH | >90% scavenging at 1000 µM | mdpi.com |

Antidiabetic Potentials

Benzenesulfonamide derivatives have been investigated for their potential to manage diabetes mellitus, primarily through the inhibition of key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase. By inhibiting these enzymes, the rate of carbohydrate digestion is slowed, leading to a reduction in postprandial hyperglycemia.

In vitro studies on a variety of benzenesulfonamide derivatives have demonstrated significant inhibitory activity against α-glucosidase. For instance, a series of 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides containing a halogenated benzenesulfonamide moiety exhibited potent α-glucosidase inhibition, with some compounds showing IC50 values in the low micromolar range, comparable to the standard drug acarbose researchgate.net. Specifically, a 6-bromo-2-(4-chlorophenyl) substituted derivative displayed an impressive IC50 value of 0.92 ± 0.01 µM researchgate.net. Another study on 6-bromo/iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides also reported dual inhibition of both α-glucosidase and α-amylase, with IC50 values for some derivatives being more potent than acarbose researchgate.net. Molecular docking studies suggest that the N-O moiety of these compounds is crucial for electrostatic interactions with the active sites of these enzymes researchgate.net.

| Compound/Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| 6-bromo-2-(4-chlorophenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide | α-Glucosidase | 0.92 ± 0.01 µM | Acarbose | 4.40 ± 0.05 µM |

| 6-bromo-2-phenyl-4-methyl-1,2-dihydroquinazoline 3-oxide | α-Glucosidase | 1.08 ± 0.02 µM | Acarbose | 4.40 ± 0.05 µM |

| 6-bromo-2-phenyl-4-methyl-1,2-dihydroquinazoline 3-oxide | α-Amylase | 5.33 ± 0.01 µM | Acarbose | 2.92 ± 0.02 µM |

| 6-iodo-2-(4-fluorophenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide | α-Amylase | 0.64 ± 0.01 µM | Acarbose | 2.92 ± 0.02 µM |

Anti-malarial and Anti-trypanosomal Activities

The benzenesulfonamide scaffold has been a subject of interest in the search for new antiparasitic agents. In vitro studies have demonstrated the activity of these compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, and Trypanosoma brucei, the causative agent of African trypanosomiasis.

A study evaluating a series of 4-nitrobenzenesulfonamide chalcones against the 3D7 strain of P. falciparum reported IC50 values ranging from 5.4 µg/mL to 22.0 µg/mL nih.gov. The most potent compounds in this series were those with 2-bromo and 2,6-dichloro substitutions nih.gov. Another investigation into pyrazole sulfonamide derivatives as inhibitors of T. brucei N-myristoyltransferase (NMT), a validated drug target, identified compounds with potent in vitro activity. For example, the lead compound in this series, DDD85646, exhibited an EC50 of 0.002 µM against T. brucei nih.gov. Further optimization of this series led to derivatives with varying potencies, highlighting the structure-activity relationships within this class of compounds nih.govbindingdb.org. For instance, modifications to the linker and terminal amine of a CHF2-capped sulfonamide resulted in compounds with EC50 values against T. brucei ranging from 0.003 µM to 0.4 µM nih.gov.

| Compound/Derivative | Organism | Inhibitory Concentration (IC50/EC50) |

|---|---|---|

| 4-Nitrobenzenesulfonamide chalcone (2-Br substitution) | Plasmodium falciparum (3D7) | 5.4 µg/mL |

| 4-Nitrobenzenesulfonamide chalcone (2,6-diCl substitution) | Plasmodium falciparum (3D7) | 5.6 µg/mL |

| Pyrazole sulfonamide (DDD85646) | Trypanosoma brucei | 0.002 µM (EC50) |

| CHF2-capped sulfonamide derivative 1 | Trypanosoma brucei | 0.003 µM (EC50) |

| CHF2-capped sulfonamide derivative 2 | Trypanosoma brucei | 0.4 µM (EC50) |

Urease Enzyme Inhibition

Urease, a nickel-containing enzyme, is implicated in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The inhibition of this enzyme is a therapeutic strategy for managing these conditions. Benzenesulfonamide derivatives have emerged as a promising class of urease inhibitors.

In vitro studies have demonstrated that various benzenesulfonamide derivatives can effectively inhibit urease activity. For example, a series of (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their anti-urease activity, with the most active compound exhibiting an IC50 value of 2.21 ± 0.45 µM, which was significantly more potent than the standard inhibitor thiourea (IC50 = 20.03 ± 2.06 µM) tmc.edu. Another study on Schiff bases of sulfamethazine and sulfamethoxazole reported urease inhibitory activities with IC50 values ranging from 2.48 ± 0.78 µM to 35.63 ± 1.26 µM researchgate.net. Furthermore, 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl)benzenesulfonamide Schiff bases have also been identified as potent urease inhibitors, with some derivatives showing IC50 values in the sub-micromolar range nih.gov.

| Compound/Derivative | Inhibitory Concentration (IC50) | Reference Compound | Reference IC50 |

|---|---|---|---|

| (E)-4-((4-hydroxy-3-methoxybenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | 2.21 ± 0.45 µM | Thiourea | 20.03 ± 2.06 µM |

| (E)-4-(benzylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide derivative | 2.48 ± 0.78 µM | Thiourea | 20.03 ± 2.03 µM |

| 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl)benzenesulfonamide Schiff base | 0.39 µM | Thiourea | Not specified |

HIV-1 Capsid Inhibition

The HIV-1 capsid protein (CA) is a critical component of the virus, playing essential roles in both the early and late stages of the viral life cycle. As such, it has emerged as an attractive target for the development of novel antiretroviral drugs. Benzenesulfonamide-containing compounds have been designed and synthesized as inhibitors of the HIV-1 capsid.

One study reported the development of benzenesulfonamide-containing phenylalanine derivatives as HIV-1 CA inhibitors. These compounds were designed as structural modifications of the known capsid inhibitor PF-74. A particularly potent derivative, compound 11l, which incorporates a piperazinone moiety, demonstrated an anti-HIV-1NL4-3 activity that was 5.78-fold better than PF-74. Notably, this compound also exhibited significant activity against HIV-2ROD with an EC50 of 31 nM, representing a nearly 120-fold increase in potency compared to PF-74. Another class of compounds, oxazole-benzenesulfonamides, have been shown to inhibit HIV-1 replication by targeting the interaction between the HIV-1 reverse transcriptase and the cellular protein eEF1A.

| Compound/Derivative | Target | Activity (EC50) | Reference Compound | Relative Potency |

|---|---|---|---|---|

| Benzenesulfonamide-phenylalanine derivative (11l) | HIV-1NL4-3 | - | PF-74 | 5.78-fold better |

| Benzenesulfonamide-phenylalanine derivative (11l) | HIV-2ROD | 31 nM | PF-74 | ~120-fold more potent |

Adrenoceptor Modulation (e.g., β3-Adrenoceptor)

The β3-adrenoceptor (β3-AR) is a member of the G-protein coupled receptor family and is a therapeutic target for conditions such as overactive bladder and potentially type 2 diabetes. Benzenesulfonamide derivatives have been identified as potent and selective agonists of the human β3-adrenoceptor.

In vitro studies using a cloned human β3 adrenergic receptor assay led to the identification of a benzenesulfonamide derivative, compound 20, as a potent β3 agonist with a Ki of 6.3 nM. This compound demonstrated 30-fold selectivity for β3 agonist activity over β1 and β2 receptor binding. Further structure-activity relationship (SAR) studies resulted in the development of a 4-bromo derivative, compound 39, which exhibited subnanomolar agonist activity and even greater selectivity, with 660-fold and 230-fold selectivity over β1 and β2 receptors, respectively. Another study investigated a series of aryloxypropanolamine derivatives bearing a benzenesulfonamide fragment and confirmed their potential as β3-AR agonists. The antagonist L748337, a benzenesulfonamide derivative, was reported to have a high affinity for the human β3-AR with a Ki of 4 nM.

| Compound/Derivative | Activity | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| Benzenesulfonamide derivative 20 | Agonist | 6.3 nM | 30-fold over β1/β2 |

| 4-bromo derivative 39 | Agonist | Subnanomolar | 660-fold over β1, 230-fold over β2 |

| L748337 | Antagonist | 4 nM | 100-fold over β1/β2 |

Somatostatin (B550006) Receptor Antagonism (for closely related structures)

Somatostatin receptors (SSTRs) are a family of G protein-coupled receptors that are overexpressed in many neuroendocrine tumors. While radiolabeled somatostatin agonists are used for imaging and therapy of these tumors, antagonists are being explored as potentially superior agents. Although specific in vitro data for benzenesulfonamide derivatives as somatostatin receptor antagonists are not extensively detailed in the available literature, the development of selective non-peptide antagonists for other receptors, such as the AT2 receptor, has involved benzenesulfonamide scaffolds researchgate.net. This suggests the versatility of the benzenesulfonamide structure in designing receptor antagonists. For somatostatin receptors, particularly the sst2 subtype, research has focused on developing potent and highly selective antagonists, often peptide-based, for radio-targeting tumors tmc.edu. The principle of antagonism involves the compound binding to the receptor without activating it, thereby blocking the binding of the natural agonist.

Serotoninergic Receptor Ligand Interactions (for related structures)

The serotonin 5-HT6 receptor is a G protein-coupled receptor primarily expressed in the central nervous system and is a target for cognitive disorders. Benzenesulfonamide and related structures have been identified as potent ligands for the 5-HT6 receptor.

A patent for a series of benzenesulfone and benzenesulfonamide analogues of piperazine/homopiperazine described their activity as modulators of the 5-HT6 receptor, with binding data reported for 18 compounds. In one study, a series of N-arylsulfonylindole derivatives were evaluated for their 5-HT6 receptor binding affinity, with the most potent compound, PUC-10, exhibiting a Ki of 14.6 nM. Another selective 5-HT6 receptor antagonist, Ro 63-0563 [4-amino-N-(2,6-bis-methylamino-pyridin-4-yl)-benzene sulfonamide], demonstrated high affinity for recombinant rat and human 5-HT6 receptors with Kd values of 6.8 nM and 4.96 nM, respectively.

| Compound/Derivative | Receptor | Binding Affinity (Ki/Kd) |

|---|---|---|

| N-arylsulfonylindole (PUC-10) | Human 5-HT6 | 14.6 nM (Ki) |

| Ro 63-0563 | Rat 5-HT6 | 6.8 nM (Kd) |

| Ro 63-0563 | Human 5-HT6 | 4.96 nM (Kd) |

Compound Names

| Abbreviation/Code | Full Chemical Name |

|---|---|

| DDD85646 | Not specified in provided context |

| PF-74 | Not specified in provided context |

| PUC-10 | Not specified in provided context |

| Ro 63-0563 | 4-amino-N-(2,6-bis-methylamino-pyridin-4-yl)-benzenesulfonamide |

| L748337 | Not specified in provided context |

| Acarbose | (2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)cyclohex-2-en-1-yl]amino}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

| Thiourea | Thiourea |

Structure Activity Relationship Sar Studies of 3 Amino 4 Propylamino Benzenesulfonamide Analogs

Elucidation of Key Structural Features for Biological Potency

The biological activity of 3-Amino-4-(propylamino)benzenesulfonamide and its analogs is intrinsically linked to several key structural features. The benzenesulfonamide (B165840) core serves as a crucial scaffold, with the sulfonamide group (-SO₂NH₂) being a primary determinant of activity, often acting as a zinc-binding group in various enzymatic targets. The relative positioning of the amino groups at the 3 and 4 positions is also critical for establishing specific interactions within the binding pockets of target proteins.

Research into a broad range of benzenesulfonamide derivatives has consistently highlighted the importance of the substitution pattern on the aromatic ring for modulating biological potency. While direct SAR studies on this compound are not extensively documented in publicly available literature, general principles derived from related analogs can be extrapolated. For instance, the presence of an amino group at the 3-position can influence the electronic properties of the aromatic ring and provide an additional point of interaction with the target.

Below is a table summarizing the conceptual influence of key structural features on biological potency, based on general principles observed in benzenesulfonamide analogs.

| Feature | Position | General Impact on Potency | Rationale |

| Sulfonamide Group | 1 | Essential for activity | Acts as a key binding moiety, often coordinating with metal ions (e.g., Zn²⁺) in enzyme active sites. |

| Amino Group | 3 | Modulatory | Can form hydrogen bonds and influence the electronic character of the aromatic ring, affecting overall binding affinity. |

| Propylamino Group | 4 | Significant Contributor | The alkyl chain can engage in hydrophobic interactions, and its length and conformation are critical for optimal fit within the target's binding site. |

Impact of Substituent Variations on Target Selectivity

The selectivity of this compound analogs for their biological targets is profoundly influenced by the nature and position of substituents on the benzenesulfonamide scaffold. Strategic modifications can steer the molecule's interaction towards a specific isoform of an enzyme or a particular receptor subtype, thereby minimizing off-target effects.

Variations in the alkyl chain of the 4-amino group can significantly impact target selectivity. While the propyl group in this compound may confer a certain selectivity profile, altering this group to a smaller (e.g., methyl, ethyl) or larger (e.g., butyl, pentyl) alkyl chain, or introducing branching (e.g., isopropyl, isobutyl), can dramatically shift the selectivity. This is because different target proteins possess uniquely shaped and sized hydrophobic pockets. A subtle change in the substituent's steric bulk or lipophilicity can favor binding to one target over another.

Furthermore, substitutions on the 3-amino group can also play a crucial role in dictating selectivity. While the parent compound has a primary amino group at this position, N-alkylation or N-acylation could introduce steric hindrance or new interaction points that favor a different target. For example, the introduction of a bulky substituent at the 3-position might prevent the molecule from binding to a target with a narrow active site, thus enhancing its selectivity for targets with more accommodating binding pockets.

The following table illustrates the hypothetical impact of substituent variations on the target selectivity of this compound analogs, drawing from established SAR principles.

| Position of Variation | Type of Substituent | Potential Impact on Target Selectivity |

| 4-Propylamino Group | Shorter Alkyl Chains (Methyl, Ethyl) | May favor targets with smaller hydrophobic pockets. |

| 4-Propylamino Group | Longer Alkyl Chains (Butyl, Pentyl) | Could enhance affinity for targets with deeper hydrophobic channels. |

| 4-Propylamino Group | Branched Alkyl Chains (Isopropyl) | May improve selectivity by introducing specific steric constraints. |

| 3-Amino Group | N-Alkylation | Could alter hydrogen bonding patterns and introduce steric bulk, shifting selectivity. |

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of this compound and its analogs is a critical determinant of their biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its target is paramount for effective interaction.

The interaction between the 3-amino group and the 4-propylamino group can also influence the preferred conformation. Intramolecular hydrogen bonding between these two groups could potentially restrict the rotational freedom of the propyl chain, pre-organizing the molecule into a bioactive conformation. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

Computational Chemistry and Molecular Modeling of 3 Amino 4 Propylamino Benzenesulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of benzenesulfonamide (B165840) derivatives, docking simulations are frequently employed to understand their interactions with target enzymes, such as various isoforms of carbonic anhydrase (CA). tandfonline.comnih.gov

These simulations help in elucidating the binding modes of the sulfonamide inhibitors within the active site of the enzyme. For instance, a typical docking study of a benzenesulfonamide derivative with a carbonic anhydrase isoform would reveal key interactions, such as the coordination of the sulfonamide group with the zinc ion in the active site and hydrogen bonding with amino acid residues like Thr199. nih.govmdpi.com The docking score, a measure of the binding affinity, helps in ranking different derivatives and prioritizing them for synthesis and biological evaluation. mdpi.comtandfonline.com

Studies on various benzenesulfonamide derivatives have demonstrated the importance of specific structural features for effective binding. For example, the substitution pattern on the benzene (B151609) ring can significantly influence the binding affinity and selectivity towards different CA isoforms. nih.govnih.gov Molecular docking studies can predict how different substituents will be accommodated within the active site, thus guiding the design of more potent and selective inhibitors. nih.gov

Below is a representative table illustrating the kind of data generated from a molecular docking study of hypothetical benzenesulfonamide derivatives against a carbonic anhydrase target.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |

| Derivative A | -9.5 | Zn2+, Thr199, His94 | 50 nM |

| Derivative B | -8.7 | Zn2+, Thr199, Gln92 | 120 nM |

| Derivative C | -10.2 | Zn2+, Thr199, Val121 | 25 nM |

Note: The data in this table is illustrative and not based on actual experimental results for 3-Amino-4-(propylamino)benzenesulfonamide.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are used to study the electronic structure and properties of molecules. For sulfonamides, these calculations are particularly useful for determining properties such as pKa values, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. acs.orgresearchgate.net The acidity of the sulfonamide group (pKa) is a critical parameter for its inhibitory activity against carbonic anhydrases, as the deprotonated form is the one that binds to the zinc ion in the enzyme's active site. acs.org

High-level quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict the pKa of sulfonamides with a good degree of accuracy. acs.orgresearchgate.net These calculations can help in understanding how different substituents on the aromatic ring affect the acidity of the sulfonamide group and, consequently, its inhibitory potency. acs.org For instance, a study on a large set of primary and secondary sulfonamides utilized DFT calculations to predict their pKa values, achieving a mean accuracy of 0.9 units. acs.org

The electronic properties derived from quantum chemical calculations can also be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to correlate the chemical structure with biological activity. researchgate.net

The following table provides an example of electronic properties that could be calculated for a series of benzenesulfonamide derivatives.

| Compound | Calculated pKa | HOMO Energy (eV) | LUMO Energy (eV) |

| Derivative X | 9.8 | -6.5 | -1.2 |

| Derivative Y | 9.2 | -6.8 | -1.5 |

| Derivative Z | 10.1 | -6.3 | -1.0 |

Note: The data in this table is for illustrative purposes and does not represent experimentally validated data for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. While molecular docking provides a static picture of the binding pose, MD simulations can reveal the stability of these interactions and the conformational changes that may occur upon binding. ni.ac.rsacs.org

For benzenesulfonamide inhibitors of carbonic anhydrase, MD simulations can be used to assess the stability of the inhibitor within the active site. acs.org These simulations can confirm whether the key interactions predicted by docking, such as the coordination to the zinc ion and hydrogen bonds with active site residues, are maintained over the simulation time. ni.ac.rsacs.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to evaluate the stability of the complex. acs.org

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov For a target like carbonic anhydrase, virtual screening can be used to identify novel benzenesulfonamide-based inhibitors. nih.gov

The process typically involves docking a large library of compounds into the active site of the target protein and ranking them based on their docking scores. proquest.com The top-ranked compounds are then selected for further experimental testing. This approach can significantly reduce the time and cost associated with drug discovery. nih.gov

Virtual library design involves the creation of a focused library of compounds based on a known active scaffold, such as benzenesulfonamide. By systematically modifying the substituents on the scaffold and evaluating their predicted binding affinity through computational methods, a library of promising new compounds can be designed for synthesis and testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For benzenesulfonamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to develop models that can predict the inhibitory activity against carbonic anhydrase isoforms. nih.govnih.gov

These models are built using a training set of compounds with known biological activities. The models are then validated using a test set of compounds to ensure their predictive ability. nih.govnih.gov The resulting QSAR models can be used to predict the activity of newly designed compounds and to understand the structural features that are important for activity. nih.gov For example, CoMFA and CoMSIA models can generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. nih.gov

The statistical quality of a QSAR model is assessed by parameters such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.govnih.gov

Below is a table showing typical statistical results from a 3D-QSAR study on benzenesulfonamide-based carbonic anhydrase inhibitors.

| Model | q² | R² | Predictive R² |

| CoMFA | 0.538 | 0.974 | 0.565 |

| CoMSIA | 0.527 | 0.971 | 0.502 |

Note: This data is taken from a study on a series of aromatic/heterocyclic sulfonamide carbonic anhydrase inhibitors and is not specific to this compound. nih.gov

Mechanistic Investigations of 3 Amino 4 Propylamino Benzenesulfonamide Cellular and Biochemical Pathways

Pathway Elucidation in Target Cells (e.g., Enzyme Inhibition, Receptor Binding)

No published research was identified that specifically investigates the enzyme inhibition or receptor binding properties of 3-Amino-4-(propylamino)benzenesulfonamide. While the broader class of benzenesulfonamides is known to interact with various enzymes, most notably carbonic anhydrases, data pinpointing the specific molecular targets and binding affinities for this particular compound are not available in the public domain.

Cellular Impact Beyond Direct Target Modulation (e.g., Cell Cycle Analysis)

There is a lack of available studies concerning the cellular effects of this compound beyond any potential direct target modulation. Consequently, information regarding its impact on cellular processes such as the cell cycle is not documented in the scientific literature.

Future Directions and Emerging Research Avenues for 3 Amino 4 Propylamino Benzenesulfonamide Research

Novel Therapeutic Applications Beyond Current Scope

The versatile structure of benzenesulfonamide (B165840) derivatives makes them excellent candidates for exploring new therapeutic applications. nih.gov The core structure of 3-amino-4-(propylamino)benzenesulfonamide can serve as a starting point for the development of novel drugs targeting a range of complex diseases.

One of the most promising areas of research for benzenesulfonamide analogs is in oncology . Derivatives of the closely related 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to their growth and survival. nih.govresearchgate.netnih.gov Specifically, certain derivatives have shown inhibitory activity against CA IX and CA XII, which are key players in tumor pH regulation and are considered important anticancer targets. bohrium.comnih.gov Furthermore, benzenesulfonamide analogs have been identified as potential kinase inhibitors, such as inhibitors of the Tropomyosin receptor kinase A (TrkA), which is a target for the treatment of glioblastoma. nih.gov

Beyond cancer, there is potential for developing derivatives of this compound for the treatment of neurodegenerative diseases . The development of multi-target-directed ligands (MTDLs) is a promising strategy for complex diseases like Alzheimer's, Parkinson's, and Huntington's diseases. mdpi.com The sulfonamide scaffold is a valuable component in the design of such multi-targeted agents. nih.gov

Another avenue for exploration is in the realm of metabolic disorders . For instance, 3-amino-4-hydroxybenzenesulfonamide (B74053) has been used as a reagent to synthesize antagonists for the somatostatin (B550006) receptor subtype 5 (SST5R), which is involved in regulating hormone secretion and could be a target for metabolic conditions. nih.govresearchgate.netmdpi.com

The following table summarizes potential novel therapeutic applications for derivatives based on the 3-amino-benzenesulfonamide scaffold.

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

| Oncology | Carbonic Anhydrases (CA IX, CA XII) | Inhibition of tumor growth and survival by disrupting pH regulation. nih.govresearchgate.netnih.govbohrium.comnih.gov |

| Kinases (e.g., TrkA) | Inhibition of signaling pathways involved in cancer cell proliferation and survival. nih.gov | |

| Neurodegenerative Diseases | Multiple targets (Multi-target-directed ligands) | Addressing the multifactorial nature of diseases like Alzheimer's and Parkinson's. nih.govmdpi.com |

| Metabolic Disorders | Somatostatin Receptor Subtype 5 (SST5R) | Regulation of hormone secretion relevant to metabolic diseases. nih.govresearchgate.netmdpi.com |

Advanced Synthetic Strategies for Complex Analogs

The exploration of novel therapeutic applications is intrinsically linked to the development of advanced synthetic methodologies that allow for the creation of diverse and complex analogs of this compound. The benzenesulfonamide core provides a versatile scaffold for chemical modification. nih.govmdpi.com

Recent research on related compounds has highlighted several promising synthetic strategies:

Synthesis of Schiff Bases, Aminoketones, and Imidazoles: Starting from 3-amino-4-hydroxybenzenesulfonamide, researchers have successfully synthesized Schiff bases, aminoketones, and imidazole (B134444) derivatives. nih.govresearchgate.netmdpi.com These modifications can significantly alter the biological activity of the parent compound and allow for the exploration of structure-activity relationships (SAR). nih.govmdpi.com

Triazinyl-Substituted Benzenesulfonamide Conjugates: Another advanced strategy involves the synthesis of 1,3,5-triazinyl-aminobenzenesulfonamide conjugates with amino acids. nih.gov These methods have been optimized to improve reaction times and yields, often employing green chemistry principles by using water-based reaction conditions. mdpi.comsemanticscholar.org

Dual-Tail Approaches: The "tail/dual-tail" approach has been utilized to design novel benzenesulfonamide derivatives as carbonic anhydrase inhibitors. This strategy involves adding hydrophobic or hydrophilic tails to the core structure to enhance binding affinity and selectivity for the target enzyme. nih.gov

These synthetic approaches, summarized in the table below, can be adapted to the this compound scaffold to generate libraries of novel compounds for biological screening.

| Synthetic Strategy | Description | Potential Advantages |

| Schiff Base, Aminoketone, and Imidazole Synthesis | Condensation reactions to introduce diverse functional groups onto the core structure. nih.govresearchgate.netmdpi.com | Allows for extensive SAR studies and fine-tuning of biological activity. nih.govmdpi.com |

| Triazinyl-Substitution with Amino Acid Conjugation | Covalent linking of amino acid moieties via a triazine linker. nih.gov | Can improve pharmacokinetic properties and introduce new binding interactions. |

| Tail/Dual-Tail Approach | Addition of one or two "tail" fragments to the scaffold. nih.gov | Enhances target affinity and selectivity. nih.gov |

Integration of Multi-omics Data in Discovery

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing drug discovery and development. nih.govmaastrichtuniversity.nlbiocompare.com This approach provides a holistic view of biological systems and can be instrumental in identifying novel drug targets, understanding disease mechanisms, and discovering predictive biomarkers. frontlinegenomics.com

For a compound like this compound, a multi-omics approach could be applied in several ways:

Target Identification and Validation: By analyzing multi-omics data from disease models or patient samples, researchers can identify novel molecular targets for which analogs of this compound could be designed. nih.gov

Understanding Mechanism of Action: If a derivative shows promising biological activity, multi-omics can help to elucidate its mechanism of action by revealing changes in gene expression, protein levels, and metabolic pathways in response to treatment.

Biomarker Discovery: Multi-omics data can be used to identify biomarkers that predict which patients are most likely to respond to a drug based on the this compound scaffold. frontlinegenomics.com

While specific multi-omics studies on this compound have not yet been reported, the general framework of this approach holds immense potential for guiding its future development.

Development of Multi-targeted Agents

Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. nih.govmdpi.com This complexity has led to the growing interest in developing multi-targeted agents, or polypharmacology, where a single drug is designed to interact with multiple targets simultaneously. nih.gov The sulfonamide moiety is considered a valuable structural motif in the development of such multi-target drugs due to its broad range of biological activities. nih.gov

The this compound scaffold could serve as a starting point for the design of multi-targeted agents. For example, by combining the structural features required for inhibiting both a specific kinase and a carbonic anhydrase, it may be possible to create a dual-acting anticancer agent. Similarly, in the context of neurodegenerative diseases, a single molecule could be designed to target multiple pathways involved in the disease progression, such as protein aggregation and oxidative stress. mdpi.com

The development of such agents is a challenging endeavor that requires a deep understanding of the structural biology of the targets and sophisticated medicinal chemistry strategies. However, the potential therapeutic benefits of multi-targeted agents make this a compelling avenue for future research on this compound and its analogs.

Q & A

Q. Table 1: Experimental Design for Coronary Resistance Evaluation

| Group | Treatment | Dose | n |

|---|---|---|---|

| I | Control (Krebs-Henseleit) | — | 6 |

| II | 3-Amino-4-(propylamino) derivative | 0.001–1 µM | 6 |

Statistical Analysis: Use ANOVA with post-hoc Tukey test (p < 0.05) .

Advanced: How can contradictions in pharmacological data be analyzed?

Methodological Answer:

Dose-Response Discrepancies:

- Replicate studies under standardized conditions (pH 7.4, 37°C).

- Check for metabolite interference via LC-MS/MS .

Species-Specific Effects: Compare rodent vs. human cell lines (e.g., HEK-293) to identify translational gaps.

Molecular Docking: Use AutoDock Vina to assess binding affinity variations across isoforms. A ∆G > -8 kcal/mol may explain low activity in certain assays .

Advanced: What computational strategies support QSAR studies of sulfonamide derivatives?

Methodological Answer:

Descriptor Selection: Calculate logP, polar surface area, and Hammett constants (σ) for electronic effects .

Model Building: Use partial least squares (PLS) regression in MOE or Schrödinger. Validate with leave-one-out cross-validation (q² > 0.6).

Bioactivity Prediction: Train models on datasets like ChEMBL to prioritize derivatives with predicted IC₅₀ < 50 nM .

Advanced: How do hydrogen bonding patterns affect the compound’s reactivity?

Methodological Answer:

Solid-State Analysis: SCXRD reveals that intermolecular bonds enhance thermal stability (TGA shows decomposition >200°C) .

Solution-Phase Reactivity: Use DFT (B3LYP/6-31G*) to simulate proton transfer barriers. Lower barriers (<10 kcal/mol) correlate with faster hydrolysis .

Implications: Strong hydrogen bonding may reduce solubility in apolar solvents, necessitating DMSO for dissolution in biological assays .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

Process Parameters:

- Temperature: Maintain <10°C during nitration to avoid byproducts.

- Catalyst: Use Pd/C (5% wt) for hydrogenation steps (H₂, 50 psi, 24 h) .

Workflow:

- Batch vs. Flow Chemistry: Flow systems improve mixing and heat transfer for exothermic steps (e.g., sulfonation).

Quality Control: In-line FTIR monitors intermediate formation, reducing purification steps .

Yield Improvement: From 60% (batch) to 85% (flow) by optimizing residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.